2-methoxy-N-methyl-N-phenylbenzamide
Description
2-Methoxy-N-methyl-N-phenylbenzamide is a benzamide derivative characterized by a methoxy group at the 2-position of the benzoyl ring and N-methyl-N-phenyl substitution on the amide nitrogen. This structural motif confers unique electronic and steric properties, making it relevant in organic synthesis, catalysis, and pharmaceutical research. The methoxy group acts as an electron-donating substituent via resonance, while the N-methyl and N-phenyl groups provide steric bulk, influencing reactivity and intermolecular interactions .
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-methoxy-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-16(12-8-4-3-5-9-12)15(17)13-10-6-7-11-14(13)18-2/h3-11H,1-2H3 |
InChI Key |
FVWCQHOIQFNYMV-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
The table below compares key benzamide derivatives with variations in substituents and their implications:
Key Observations:
- Methoxy vs. Methyl Substitution : Methoxy groups enhance resonance stabilization compared to methyl groups, increasing electron density on the benzoyl ring. This affects reactivity in electrophilic substitution and metal coordination .
- N-Substitution : N-Methyl-N-phenyl substitution in the target compound reduces hydrogen-bonding capacity compared to N–H analogs (e.g., 2-methyl-N-phenylbenzamide), altering solubility and solid-state packing .
- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and trifluoromethyl (CF₃) groups decrease electron density, favoring nucleophilic attack or stabilizing negative charges in intermediates .
Structural and Crystallographic Differences
- Dihedral Angles : In 2-methyl-N-phenylbenzamide, the dihedral angle between phenyl and benzoyl rings is 88.05°, indicating near-orthogonal geometry. This contrasts with nitro-substituted analogs (e.g., 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide), where steric and electronic effects may reduce planarity .
- Hydrogen Bonding : Compounds with N–H groups (e.g., 2-methyl-N-phenylbenzamide) form intermolecular N–H⋯O bonds, while N-methyl-N-phenyl derivatives rely on weaker van der Waals interactions .
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